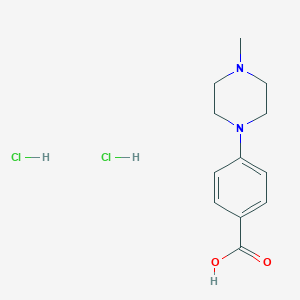

4-(4-Methylpiperazin-1-yl)benzoic acid;dihydrochloride

Descripción

BenchChem offers high-quality 4-(4-Methylpiperazin-1-yl)benzoic acid;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylpiperazin-1-yl)benzoic acid;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16;;/h2-5H,6-9H2,1H3,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPCKVRLCAFGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445784-27-8 | |

| Record name | 4-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

What are the physical and chemical properties of 4-(4-Methylpiperazin-1-yl)benzoic acid;dihydrochloride?

Executive Summary & Strategic Utility

In modern medicinal chemistry, the incorporation of basic amine motifs is a proven strategy to optimize the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors[1] and novel PD-1/PD-L1 small molecule inhibitors[2].

As a Senior Application Scientist, I frequently encounter formulation and synthetic bottlenecks when teams attempt to use the free base form of this compound. The free base inherently forms a stable zwitterionic lattice, rendering it poorly soluble in both aqueous media and standard organic solvents. By strategically utilizing the dihydrochloride salt , we disrupt this lattice, dramatically enhancing solubility, ensuring long-term shelf stability, and enabling precise, self-validating synthetic workflows.

Physicochemical Profiling

Understanding the exact physical and chemical parameters of this building block is critical for predicting its behavior in complex synthetic matrices.

Table 1: Molecular Identifiers

| Parameter | Free Base | Dihydrochloride Salt |

| CAS Number | 86620-62-4[3] | 2445784-27-8[4] |

| Molecular Formula | C₁₂H₁₆N₂O₂[3] | C₁₂H₁₈Cl₂N₂O₂ |

| Molecular Weight | 220.27 g/mol [3] | 293.19 g/mol |

| IUPAC Name | 4-(4-methylpiperazin-1-yl)benzoic acid | 4-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride |

Table 2: Physical & Chemical Properties

| Property | Value | Causality / Implication |

| Melting Point | 230 °C (Free Base)[3] | High melting point indicates strong intermolecular zwitterionic bonding in the free base lattice. |

| Density | 1.2 ± 0.1 g/cm³[5] | Relevant for volumetric calculations in large-scale process chemistry. |

| pKa (Predicted) | 5.02 ± 0.10[5] | Corresponds to the carboxylic acid. The electron-donating piperazine ring slightly destabilizes the carboxylate, making it a weaker acid than standard benzoic acid. |

| Flash Point | 192.1 ± 26.5 °C[5] | Safe for standard high-temperature reflux conditions. |

| Solubility (Salt) | Highly aqueous soluble | The dihydrochloride protonates both piperazine nitrogens, preventing zwitterion formation and allowing rapid dissolution in polar solvents. |

Mechanistic Rationale: The Salt Form Advantage

The structural logic behind selecting the dihydrochloride salt over the free base or monohydrochloride[6] is driven by the need for synthetic control.

Figure 2: Logical relationship between molecular structure, salt form, and physicochemical benefits.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent addition has a specific, mechanistic purpose.

Protocol 1: Standard Amide Coupling Workflow

When synthesizing target pharmacophores (e.g., coupling the benzoic acid moiety to a complex amine), the presence of the two HCl equivalents must be carefully managed.

Step-by-Step Methodology:

-

Preparation: Suspend 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Neutralization (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.5 - 4.0 eq).

-

Causality: The first 2.0 equivalents of DIPEA are immediately consumed to neutralize the dihydrochloride salt, liberating the reactive free carboxylate. The remaining 1.5 - 2.0 equivalents serve as the catalytic base required to drive the subsequent coupling reaction.

-

-

Activation: Add HATU (1.2 eq) to the mixture and stir at room temperature for 15 minutes.

-

Causality: Pre-activation forms the highly reactive OAt-ester. Allowing 15 minutes of pre-activation prevents the incoming amine from reacting directly with the coupling agent to form unwanted guanidinium byproducts.

-

-

Coupling: Introduce the target primary or secondary amine (1.1 eq). Stir at room temperature for 2-4 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Figure 1: Step-by-step synthetic workflow for amide coupling using the dihydrochloride salt.

Protocol 2: Analytical Validation (LC-MS)

To validate the success of the coupling, a robust analytical method is required. The basic nature of the piperazine ring dictates the chromatographic conditions.

Step-by-Step Methodology:

-

Sample Preparation: Dilute a 5 µL aliquot of the crude reaction mixture into 1 mL of Acetonitrile/Water (50:50, v/v).

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Gradient Elution: Run a gradient from 5% to 95% Acetonitrile containing 0.1% Formic Acid over 3 minutes.

-

Causality: The inclusion of 0.1% Formic Acid is non-negotiable. It ensures the N-methylpiperazine moiety remains fully protonated during the run. This prevents secondary interactions (tailing) with residual silanols on the stationary phase, guaranteeing sharp, quantifiable peak shapes.

-

-

Detection: Monitor via Electrospray Ionization (ESI) in positive mode. The target amide will exhibit a strong [M+H]⁺ signal due to the highly ionizable tertiary amine.

References

-

Title : 4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride — Chemical Substance Information Source : NextSDS URL : [Link] Index :[6]

-

Title : 4-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride — Chemical Substance Information Source : NextSDS URL :[Link] Index :[4]

-

Title : 4-(4-Methylpiperazinyl)benzoic Acid 98.0+%, TCI America Source : Fisher Scientific URL :[Link] Index :[3]

-

Title : Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation Source : National Institutes of Health (NIH) / PMC URL : [Link] Index :[2]

-

Title : 4-(4-Metilpiperazin-1-il)benzojeva kiselina CAS 86620-62-4 Source : Pharmasynce URL :[Link] Index :[5]

Sources

- 1. 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride (289044-60-6) for sale [vulcanchem.com]

- 2. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-Methylpiperazinyl)benzoic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. nextsds.com [nextsds.com]

- 5. ba.pharmasynce.com [ba.pharmasynce.com]

- 6. nextsds.com [nextsds.com]

Solubility profile of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride in Organic Solvents

Foreword: Solubility as a Cornerstone of Drug Developability

In the landscape of pharmaceutical sciences, the intrinsic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate therapeutic success. It is a fundamental physicochemical property that governs everything from formulation strategies and bioavailability to the feasibility of toxicological studies.[1] Poor solubility can be a significant hurdle, often leading to incomplete absorption, high inter-subject variability, and potential failure of promising drug candidates.[2][3] This guide provides a comprehensive technical overview of the solubility profile of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride, a compound of interest in modern drug discovery. As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for understanding the "why" behind the observations and to equip fellow researchers with the tools to confidently and accurately determine this crucial parameter. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and discuss the practical implications for drug development professionals.

Physicochemical Characterization of the Target Compound

A thorough understanding of a molecule's physical and chemical properties is a prerequisite for predicting and interpreting its solubility behavior.

Structure and Key Features:

4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride (CAS: 106261-49-8) is the dihydrochloride salt of the parent compound, 4-(4-Methylpiperazin-1-yl)benzoic acid.[4][5]

-

Molecular Formula: C₁₃H₂₀Cl₂N₂O₂[5]

-

Form: Appears as a white to off-white or slightly yellow crystalline powder.[6][7][8]

-

Salt Form: The presence of two hydrochloride moieties is critical. This indicates that the two basic nitrogen atoms of the piperazine ring are protonated, forming a highly polar, water-soluble salt.[9] The use of a salt form is a common strategy to enhance the aqueous solubility and dissolution rate of a parent compound.[9]

-

Structural Components: The molecule can be deconstructed into three key regions influencing its solubility:

-

The Benzoic Acid Moiety: A polar, aromatic carboxylic acid group capable of hydrogen bonding.

-

The Piperazine Ring: A heterocyclic amine structure. In this dihydrochloride form, the two protonated nitrogens make this region highly polar and hydrophilic.

-

The Methyl and Benzyl Groups: These represent nonpolar, lipophilic regions of the molecule.

-

Known Properties:

-

Melting Point: 305-307°C[5]

-

Storage: Should be stored in a cool, dry place under an inert atmosphere.[5][8]

-

Purity: Commercially available with purity ≥98.0% as determined by HPLC.[8][10]

Theoretical Framework and Predicted Solubility Profile

While quantitative public-domain data for this specific compound is limited, we can construct a robust predicted solubility profile based on first principles and data from analogous structures. The guiding principle is "like dissolves like," meaning solutes dissolve best in solvents with similar polarity.[9][11]

As a dihydrochloride salt, the compound is highly polar. The ionic interactions within its crystal lattice require a solvent with a high dielectric constant and the ability to solvate both the chloride anions and the protonated piperazine cations.

Table 1: Predicted Solubility Profile of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride

| Solvent Class | Solvent Example | Polarity Index | H-Bonding | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | 5.1 | Donor & Acceptor | High | Methanol's high polarity and ability to hydrogen bond can effectively solvate the protonated amines and chloride ions. The specification sheet confirms it is "Soluble in methanol."[6] |

| Ethanol | 4.3 | Donor & Acceptor | Moderate to High | Slightly less polar than methanol, but still an excellent solvent for polar salts. The parent compound, piperazine, is soluble in ethanol.[12] | |

| Isopropanol | 3.9 | Donor & Acceptor | Moderate | The increased nonpolar character compared to methanol and ethanol will likely reduce its solvating power for this highly polar salt. | |

| Polar Aprotic | DMSO | 7.2 | Acceptor Only | High | Dimethyl sulfoxide is a highly polar solvent capable of effectively solvating cations. It is a common solvent for dissolving a wide range of pharmaceutical compounds for initial screening.[8] |

| Acetonitrile | 5.8 | Acceptor Only | Low to Moderate | While polar, acetonitrile is a weaker cation solvator compared to DMSO. Its ability to disrupt the crystal lattice of the salt may be limited. | |

| Acetone | 5.1 | Acceptor Only | Low | Its polarity is moderate, but it is less effective at solvating strong ionic species compared to protic solvents or DMSO. | |

| Nonpolar | Dichloromethane | 3.1 | None | Very Low / Insoluble | The energy required to break the strong ionic bonds of the salt's crystal lattice would not be compensated by the weak van der Waals interactions with a nonpolar solvent. |

| Toluene | 2.4 | None | Insoluble | Lacks the polarity needed to interact favorably with the ionic nature of the dihydrochloride salt. | |

| Hexane | 0.1 | None | Insoluble | As a nonpolar hydrocarbon, it is fundamentally incompatible with highly polar ionic compounds. |

A Self-Validating Protocol for Thermodynamic Solubility Determination

The following protocol details the "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride.[13] This method is designed to be self-validating by ensuring that a true equilibrium is reached and that the solid form of the compound is stable throughout the experiment.

Materials and Equipment

-

4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance (readable to 0.01 mg)

-

Centrifuge capable of >10,000 x g

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC system with UV detector

-

Reversed-phase C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions for HPLC Calibration:

-

Accurately prepare a stock solution of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride at 1 mg/mL in methanol.

-

Perform serial dilutions from this stock solution to create a set of at least five calibration standards (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).

-

Causality: A multi-point calibration curve is essential for ensuring the accuracy and linearity of the quantification method over the expected concentration range.[12]

-

-

Sample Preparation (Shake-Flask Method):

-

To a series of 2 mL glass vials, add an excess amount of the solid compound (e.g., ~10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.

-

Carefully add 1.0 mL of the desired organic solvent to each vial.

-

Prepare each solvent condition in triplicate (n=3) to assess reproducibility.

-

Trustworthiness: Using excess solid ensures that the resulting solution is truly saturated, which is the definition of thermodynamic solubility.

-

-

Equilibration:

-

Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C, depending on the research question).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours. A preliminary experiment can determine the time required to reach a plateau in concentration, confirming equilibrium.

-

Expertise: 48 hours is often sufficient for most small molecules, but poorly soluble or slowly dissolving compounds may require longer. Visual inspection should confirm that excess solid remains.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

-

Centrifuge the vials at a high speed (>10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Causality: Centrifugation is a critical step to minimize the amount of suspended solid material that could clog the subsequent filter or artificially inflate the concentration measurement.

-

Carefully withdraw the supernatant using a clean pipette and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Discard the first few drops of the filtrate to saturate any potential binding sites on the filter.

-

Trustworthiness: PTFE is a good choice for its broad chemical compatibility with organic solvents. A filter validation study should be performed to ensure the compound does not adsorb to the filter material.

-

-

Quantification by HPLC:

-

Dilute the filtered samples as necessary with the mobile phase to fall within the range of the calibration curve.

-

Analyze the calibration standards and the prepared samples using the HPLC method outlined in Table 2.

-

Table 2: Suggested HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30°C |

| Detection | UV at ~240 nm (A preliminary UV scan should confirm λmax) |

| Internal Standard | Optional, but recommended for high precision (e.g., a structurally similar compound with a resolved retention time) |

Rationale: A reversed-phase C18 column is standard for compounds of this polarity. A gradient elution ensures that any potential impurities are eluted, and the peak of interest is sharp and well-resolved. Formic acid is used to protonate silanols on the column and ensure good peak shape for the basic compound.

Conclusion: From Data to Decision-Making

The solubility profile of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride is dominated by its nature as a highly polar organic salt. It is predicted to be highly soluble in polar protic solvents like methanol and polar aprotic solvents like DMSO, with diminishing solubility as solvent polarity decreases. Nonpolar solvents are not viable for this compound.

While this guide provides a strong theoretical and predictive foundation, the ultimate authority rests in empirical data. The detailed shake-flask protocol provided herein offers a robust and reliable pathway for generating high-quality, quantitative solubility data. This data is not an academic exercise; it is a critical input for pharmacokinetic modeling, formulation development, and the overall strategic advancement of a potential drug candidate.[2] By understanding and accurately measuring solubility, researchers can make more informed decisions, mitigate risks, and accelerate the journey from the laboratory to the clinic.

References

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Google Cloud.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.

- Kinetic versus thermodynamic solubility temptations and risks. (2025, August 2). Ovid.

- An In-depth Technical Guide on the Solubility of 1-(2-Cyclohexylethyl)piperazine in Organic Solvents. Benchchem.

- Piperazine compounds. ChemicalBook.

- General Experimental Protocol for Determining Solubility. Benchchem.

- 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride Safety Data Sheets. Echemi.

- 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride Safety Data Sheets. Echemi.

- 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346. PubChem.

- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2026, January 12). ChemicalBook.

- 4-(4-Methylpiperazin-1-yl)benzoic acid ≥98.0% (by HPLC, titration analysis). Avantor.

- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Technology Networks.

- 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. PubChem.

- 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346. PubChem.

- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8. Sigma-Aldrich.

- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2026, January 12). ChemicalBook.

- SPECIFICATION. Parchem.

- Optimizing drug Solubility for enhanced oral formulation performance. (2025, July 17). Seppic.

- Factors Influencing the Solubility of Drugs. Pharmlabs.

- Solubility factors when choosing a solvent. (2020, November 16). Labclinics.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

Sources

- 1. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride CAS#: 106261-49-8 [m.chemicalbook.com]

- 6. 5.imimg.com [5.imimg.com]

- 7. echemi.com [echemi.com]

- 8. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8 [sigmaaldrich.com]

- 9. vwr.com [vwr.com]

- 10. Piperazine compounds [m.chemicalbook.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Methylpiperazin-1-yl)benzoic acid Derivatives: A Case Study of 4-(4-Carboxybenzyl)-1-methylpiperazin-1-ium picrate

This guide provides a comprehensive technical overview of the process of determining and analyzing the crystal structure of a derivative of 4-(4-Methylpiperazin-1-yl)benzoic acid. For this purpose, we will delve into the published crystal structure of 4-(4-Carboxybenzyl)-1-methylpiperazin-1-ium picrate, a salt of a closely related and pharmaceutically relevant compound.[1][2] This molecule serves as an excellent case study due to its role as an intermediate in the synthesis of Imatinib, a significant anticancer drug.[1][2] The principles and methodologies detailed herein are broadly applicable to the structural elucidation of a wide range of small organic molecules crucial in drug discovery and development.

This document is intended for researchers, scientists, and drug development professionals with an interest in solid-state chemistry, crystallography, and the structural characterization of active pharmaceutical ingredients (APIs) and their intermediates.

Rationale for Structural Analysis: The Importance of the Solid State

In pharmaceutical sciences, the three-dimensional arrangement of molecules in a crystal lattice is of paramount importance. It dictates key physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. A thorough understanding of the crystal structure, including molecular conformation and intermolecular interactions, is therefore essential for the rational design of drug substances with optimal properties. The title compound class, incorporating both the versatile piperazine moiety and the benzoic acid functionality, is a common scaffold in medicinal chemistry.

Experimental Workflow: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 4-(4-Carboxybenzyl)-1-methylpiperazin-1-ium picrate

The synthesis of the picrate salt is a straightforward acid-base reaction. The procedure involves the co-crystallization of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and picric acid.[1][2]

Protocol:

-

Equimolar quantities of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (0.47 g, 2 mmol) and picric acid (0.92 g, 2 mmol) are dissolved in water.[1]

-

The resulting solution is stirred thoroughly at room temperature.[1]

-

Slow evaporation of the solvent leads to the formation of yellow crystals of the picrate salt.[1]

This method is highly efficient, yielding a product that can be further purified for crystallization.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For 4-(4-Carboxybenzyl)-1-methylpiperazin-1-ium picrate, suitable crystals were obtained from a dimethylformamide (DMF) solution.[1] This choice of solvent is critical; the ideal solvent or solvent system allows for slow, controlled precipitation of the compound, which is conducive to the formation of a well-ordered crystal lattice.

Caption: Experimental workflow for synthesis and crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector. For the case study compound, data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[1][2]

Crystallographic Data

The collected diffraction data are processed to determine the unit cell parameters and space group. This information provides the fundamental lattice symmetry and dimensions. The crystallographic data for 4-(4-Carboxybenzyl)-1-methylpiperazin-1-ium picrate are summarized in the table below.[1][2]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₉N₂O₂⁺·C₆H₂N₃O₇⁻ |

| Formula Weight | 463.41 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.3020 (12) |

| b (Å) | 9.5993 (16) |

| c (Å) | 15.131 (3) |

| α (°) | 86.448 (2) |

| β (°) | 79.145 (2) |

| γ (°) | 79.950 (2) |

| Volume (ų) | 1025.2 (3) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.501 |

| Absorption Coefficient (mm⁻¹) | 0.12 |

| F(000) | 484 |

Structure Solution and Refinement: From Data to Model

The process of converting the raw diffraction data into a refined molecular structure involves several computational steps.

Structure Solution

The "phase problem" is a central challenge in crystallography. Direct methods or Patterson methods are typically employed to obtain an initial electron density map from the measured reflection intensities. This initial map reveals the positions of the heavier atoms.

Structure Refinement

The initial atomic model is then refined using a least-squares algorithm. In this iterative process, the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often located in the difference Fourier map or placed at calculated positions and refined using a riding model.[1] For the case study compound, the hydrogen atom on the piperazinium nitrogen was located in a difference Fourier map and refined isotropically.[1]

The quality of the final refined structure is assessed by figures of merit such as the R-factor. For the picrate salt, the final R-factor was 0.040, indicating a good agreement between the model and the experimental data.[2]

In-depth Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighboring molecules.

Molecular Conformation

The 4-(4-carboxybenzyl)-1-methylpiperazin-1-ium cation adopts an 'L-shaped' conformation.[1][2] The piperazinium ring is in a chair conformation, which is the most stable arrangement for such six-membered rings. This conformation minimizes steric strain.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a network of hydrogen bonds. The cations are linked into chains along the[3] crystallographic direction via O—H⋯N hydrogen bonds.[1][2] Specifically, the carboxylic acid group of one cation donates a hydrogen bond to a nitrogen atom of the piperazinium ring of an adjacent cation.

Furthermore, the protonated nitrogen of the piperazinium ring (N-H group) acts as a hydrogen bond donor to the phenolate oxygen atom of a picrate anion.[1][2] Additionally, the picrate anions exhibit face-to-face π-stacking interactions, with an interplanar separation of 3.023 (1) Å.[1][2] These multiple, directional interactions create a stable, three-dimensional supramolecular architecture.

Sources

Technical Guide: Exact Molecular Weight and Mass Spectrometry Profiling of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride

Executive Summary

The compound 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride (CAS: 2445784-27-8) [1] is a critical pharmaceutical intermediate and structural building block. The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of drug candidates by acting as a flexible linker and a basic center for salt formation.

This whitepaper provides an authoritative breakdown of the compound's exact molecular weight, stoichiometric behavior, and the High-Resolution Mass Spectrometry (HRMS) protocols required for its unequivocal identification.

Chemical Identity and Stoichiometric Fundamentals

To accurately determine the molecular weight of this compound, one must first deconstruct its chemical identity and the causality behind its salt formation.

-

The Free Base: The core structure consists of a benzoic acid moiety substituted at the para position with a 4-methylpiperazine ring.

-

The Salt Form: Piperazine is a diprotic base with two distinct pKa values (typically ~5.3 and ~9.7) [2]. The N4 nitrogen (methylated) is highly basic, while the N1 nitrogen (aryl-linked) is less basic due to resonance with the phenyl ring. However, under strongly acidic conditions (such as treatment with hydrochloric acid), both nitrogen atoms undergo protonation.

-

Causality of Salt Selection: The dual protonation forms a stable dihydrochloride salt . This stoichiometric choice is deliberate in drug development; it significantly lowers the crystal lattice energy and enhances aqueous solubility, making the compound highly suitable for biological assays and formulation.

Exact Molecular Weight vs. Average Molecular Mass

In regulatory submissions and structural elucidation, distinguishing between the average molecular weight and the monoisotopic (exact) mass is paramount.

-

Average Molecular Weight: Calculated using the standard atomic weights that reflect the natural isotopic distribution of elements on Earth.

-

Monoisotopic Mass: Calculated using the exact mass of the most abundant, stable isotope for each element (e.g., ¹²C = 12.00000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ³⁵Cl = 34.968853). This is the value measured by HRMS instruments [3].

Quantitative Data Summary

| Parameter | 4-(4-Methylpiperazin-1-yl)benzoic acid (Free Base) | Dihydrochloride Salt |

| Chemical Formula | C₁₂H₁₆N₂O₂ | C₁₂H₁₈Cl₂N₂O₂ |

| Monoisotopic (Exact) Mass | 220.12118 Da | 292.07453 Da |

| Average Molecular Weight | 220.27 g/mol | 293.19 g/mol |

| Detected Ion in ESI(+) | [M+H]⁺ at m/z 221.12846 | N/A (Dissociates into Free Base) |

High-Resolution Mass Spectrometry (LC-HRMS) Analytical Workflow

When analyzing 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride via LC-HRMS, the intact salt (C₁₂H₁₈Cl₂N₂O₂) is never detected.

Causality in Ionization: In the liquid phase and during Electrospray Ionization (ESI), the non-covalent ionic bonds between the protonated piperazine nitrogens and the chloride anions completely dissociate. The mass spectrometer exclusively detects the protonated free base. Because the base already possesses basic nitrogen atoms, it readily accepts a proton (H⁺, exact mass 1.007276 Da) in the ESI positive mode, yielding the [M+H]⁺ precursor ion at an exact m/z of 221.12846 .

LC-HRMS Workflow for Exact Mass Determination of Piperazine Derivatives

Experimental Protocol: Step-by-Step MW Verification

To ensure scientific integrity, the following LC-HRMS protocol is designed as a self-validating system . It incorporates built-in checks to eliminate false positives and instrumental drift, ensuring mass accuracy within < 2 ppm [4].

Step 1: System Suitability and Blank Validation

-

Blank Injection: Inject 5 µL of the sample diluent (50:50 Water:Acetonitrile) to confirm the absence of column carryover or background isobaric interference at m/z 221.1285.

-

Calibration: Infuse an external mass calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap/TOF analyzer across the 50–2000 m/z range.

Step 2: Sample Preparation

-

Dissolution: Weigh 1.0 mg of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride and dissolve in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor, ensuring the basic piperazine nitrogens are fully protonated in solution. This maximizes the ionization efficiency and signal intensity of the [M+H]⁺ ion in the ESI source.

-

-

Internal Standard Addition: Spike the solution with 10 ng/mL of a deuterated internal standard (e.g., Piperazine-d8) to validate retention time stability and ionization suppression.

Step 3: UHPLC Separation

-

Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

-

Gradient: Elute using a mobile phase of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 5 minutes.

-

Causality: The gradient ensures that the highly polar, protonated piperazine derivative is retained briefly before eluting, separating it from any unretained void-volume salts (like the dissociated chloride ions).

-

Step 4: HRMS Data Acquisition & Validation

-

Ionization: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV.

-

Lock Mass: Enable internal lock mass correction using a known background ambient ion (e.g., polysiloxane at m/z 371.10123).

-

Causality: The lock mass continuously corrects for instrumental drift caused by temperature or voltage fluctuations, ensuring the mass accuracy remains below 2 ppm.

-

-

Data Processing: Extract the ion chromatogram (EIC) for m/z 221.1285. Compare the experimental isotopic pattern (specifically the M+1 ¹³C peak at m/z 222.1318) against the theoretical isotopic distribution to unequivocally confirm the C₁₂H₁₆N₂O₂ elemental composition.

References

-

NextSDS. "Chemical Substance Information: 4-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride." NextSDS Database. Available at: [Link]

-

ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry Principles and Applications." ResolveMass. Available at:[Link]

-

IntechOpen. "The Role of Liquid Chromatography-Mass Spectrometry in Food Integrity and Authenticity." IntechOpen Publications. Available at:[Link]

Application Note: Synthesis and Optimization of Imatinib Analogs via Amide Coupling using 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Tyrosine Kinase Inhibitor (TKI) Discovery, Structure-Activity Relationship (SAR) Profiling, and Organic Synthesis

Executive Summary

Imatinib remains a paradigm-shifting tyrosine kinase inhibitor (TKI) primarily targeting the BCR-ABL fusion protein in chronic myeloid leukemia (CML)[1]. In the pursuit of overcoming acquired clinical resistance (e.g., the T315I gatekeeper mutation) and optimizing pharmacokinetic profiles, medicinal chemists frequently modify the solvent-exposed tail of the imatinib scaffold.

This application note details the robust synthesis of imatinib analogs utilizing 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride . Unlike the standard imatinib precursor—which contains a methylene (-CH₂-) spacer between the piperazine and the phenyl ring—this specific building block features a direct N-phenyl linkage. This structural modification rigidifies the tail and alters the basicity (pKa) of the piperazine moiety, providing a valuable vector for SAR exploration[2].

Scientific Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand that substituting the standard benzylic precursor with 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride fundamentally changes the physicochemical and electronic landscape of the coupling reaction.

Electronic Deactivation (+M Effect)

The direct attachment of the piperazine nitrogen to the benzoic acid ring introduces a strong resonance electron-donating effect (+M effect). This delocalization pushes electron density into the aromatic system and the conjugated carbonyl carbon. Consequently, the carboxylic acid becomes less electrophilic upon activation compared to its benzylic counterpart. To overcome this sluggish reactivity, highly efficient uronium-based coupling reagents (e.g., HATU) or forcing conditions (refluxing thionyl chloride) are strictly required[1][3].

Stoichiometric Management of the Dihydrochloride Salt

The starting material is supplied as a dihydrochloride salt . A common point of failure in library synthesis is inadequate base stoichiometry. The basic piperazine nitrogens will rapidly consume electrophilic activating agents if not fully neutralized. Therefore, a minimum of 2.0 equivalents of a tertiary amine base (such as DIPEA) must be dedicated solely to liberating the free base prior to the introduction of the coupling reagent.

Figure 1: Synthetic workflow for imatinib analogs highlighting the critical neutralization step.

Experimental Protocols

We present two self-validating methodologies. Protocol A is optimized for mild, high-yielding library synthesis (discovery phase), while Protocol B provides a highly scalable, cost-effective route using acid chlorides (process phase)[3][4].

Protocol A: HATU-Mediated Direct Coupling (Preferred for SAR/Discovery)

Reagents:

-

4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride (1.0 eq)

-

Imatinib Core Amine: 4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine (0.95 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

-

Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

-

Neutralization: Suspend 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Add DIPEA (4.0 eq) dropwise. Causality: 2.0 eq neutralizes the HCl salts; the remaining 2.0 eq acts as the catalytic base for the coupling mechanism. Stir for 10 minutes until a homogenous solution is achieved.

-

Activation: Add HATU (1.2 eq) in a single portion. Stir the reaction mixture at room temperature for 30 minutes. The solution will typically darken, indicating the formation of the active HOAt-ester.

-

Coupling: Add the Imatinib Core Amine (0.95 eq) to the activated mixture. Causality: Using a slight deficit of the core amine ensures it is the limiting reagent, simplifying downstream purification since the amine is highly chromophoric and difficult to separate from the product.

-

Reaction: Stir the mixture at 40 °C for 12–18 hours. The elevated temperature helps overcome the electronic deactivation caused by the direct piperazine linkage.

-

Workup: Cool to room temperature and quench by pouring the mixture into vigorously stirred ice-cold water (5× volume of DMF). The product will typically precipitate.

-

Isolation: Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum. If purity is <95%, purify via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA).

Protocol B: Acid Chloride Activation (Preferred for Scale-Up)

Reagents:

-

4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride (1.0 eq)

-

Imatinib Core Amine (1.0 eq)

-

Thionyl Chloride ( SOCl2 ) (10.0 eq)

-

Catalytic DMF (1 drop)

-

Anhydrous Pyridine (Solvent/Base)

Step-by-Step Methodology:

-

Acid Chloride Formation: Suspend the benzoic acid dihydrochloride (1.0 eq) in neat SOCl2 (10.0 eq). Add one drop of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack intermediate.

-

Reflux: Heat the mixture to reflux (75 °C) for 3–4 hours. The suspension will slowly dissolve as the acid chloride hydrochloride salt forms.

-

Concentration: Remove excess SOCl2 strictly under reduced pressure. Co-evaporate the resulting solid twice with anhydrous toluene to remove residual HCl and SOCl2 [3]. Warning: The resulting acid chloride is highly hygroscopic; proceed immediately to the next step.

-

Coupling: Dissolve the Imatinib Core Amine (1.0 eq) in anhydrous pyridine (0.3 M) and cool to 0 °C.

-

Addition: Dissolve the crude acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the cold pyridine solution.

-

Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3 and extract with EtOAc. Dry the organic layer over Na2SO4 and concentrate.

Quantitative Data & Method Comparison

The table below summarizes the expected quantitative outcomes and troubleshooting metrics for both protocols based on standard flow and batch synthesis benchmarks[1][4].

| Metric | Protocol A (HATU) | Protocol B (Acid Chloride) |

| Typical Yield | 75% – 85% | 60% – 70% |

| Crude Purity (LC-MS) | > 90% | 75% – 80% |

| Reaction Time | 12 – 18 hours | 4 – 6 hours (Total) |

| Scalability | Low/Medium (Cost prohibitive) | High (Economical) |

| Primary Impurity | Unreacted Core Amine | Bis-acylated byproducts |

| Troubleshooting Tip | Ensure strictly anhydrous DMF to prevent HATU hydrolysis. | Co-evaporate with toluene thoroughly to prevent amine hydrochloride salt formation. |

Biological Context: Target Pathway Visualization

These analogs are designed to act as ATP-competitive inhibitors. By rigidifying the piperazine tail, the analogs can alter the binding thermodynamics within the kinase domain, potentially altering the off-target profile (e.g., c-KIT vs. ABL1 selectivity)[2].

Figure 2: BCR-ABL signaling cascade and the mechanism of competitive inhibition by imatinib analogs.

References

- Continuous Flow Synthesis of Anticancer Drugs.National Center for Biotechnology Information (PMC).

- Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level.National Center for Biotechnology Information (PMC).

- Advanced In-Line Purification Technologies in Multistep Continuous Flow Pharmaceutical Synthesis.Organic Process Research & Development (ACS Publications).

- (PDF) Imatinib analogs as potential agents for PET imaging of Bcr-Abl and c-KIT expression at a kinase level.ResearchGate.

Sources

Purifying 4-(4-Methylpiperazin-1-yl)benzoic acid;dihydrochloride from complex reaction mixtures

Welcome to the technical support center for the purification of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important pharmaceutical intermediate.

Introduction

4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Imatinib Mesylate, a targeted therapy for certain types of cancer.[1] Achieving high purity of this intermediate is critical for the safety and efficacy of the final drug product. The zwitterionic nature of the parent molecule, combined with its conversion to a dihydrochloride salt, presents unique challenges in removing process-related impurities. This guide provides a structured approach to overcoming these purification hurdles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride is fundamental to developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C13H20Cl2N2O2 | [2][3] |

| Molecular Weight | 307.22 g/mol | [2][4][5] |

| Appearance | White to off-white solid/powder | [2][6] |

| Melting Point | 305-311 °C | [2][4] |

| Solubility | Soluble in water and methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.[2][4] Also reported as soluble in DMSO, dichloromethane, ethyl acetate, and acetone.[7] | [2][4][7] |

| pKa | The piperazine moiety has two pKa values, typically around 5.3 and 9.7. | [8] |

| Stability | Stable under normal conditions. | [9] |

Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride.

Purification Strategy Selection

The choice of purification method depends heavily on the nature of the impurities present in the crude reaction mixture. The following flowchart provides a decision-making framework for selecting an appropriate strategy.

Caption: Purification strategy decision flowchart.

Q1: My crude product contains a significant amount of unreacted N-methylpiperazine. How can I remove it?

A1: Acid-Base Extraction. Unreacted N-methylpiperazine is a basic impurity that can often be effectively removed through an acid-base extraction. The principle here is to exploit the difference in the acid-base properties of your target compound and the impurity.

-

Rationale: At a neutral or slightly basic pH, your product, 4-(4-Methylpiperazin-1-yl)benzoic acid, exists as a zwitterion, making it highly polar and water-soluble. N-methylpiperazine, being a free base, will be more soluble in an organic solvent. By adjusting the pH of your aqueous solution containing the crude product to be slightly basic, you can extract the N-methylpiperazine into an organic solvent like dichloromethane or ethyl acetate. Your desired product will remain in the aqueous layer. Subsequently, acidifying the aqueous layer with hydrochloric acid will precipitate the pure dihydrochloride salt.

Q2: I have a persistent impurity that co-precipitates with my product during recrystallization. What are my options?

A2: Mixed-Mode Chromatography. When impurities are structurally very similar to the target compound, making separation by simple crystallization or extraction difficult, mixed-mode chromatography is a powerful alternative.

-

Expertise & Experience: Traditional reversed-phase chromatography (e.g., C18) often fails to provide adequate separation for highly polar and zwitterionic compounds like 4-(4-Methylpiperazin-1-yl)benzoic acid.[10] Mixed-mode chromatography utilizes a stationary phase with both reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics.[10][11][12] This dual retention mechanism allows for enhanced selectivity in separating compounds with subtle differences in their hydrophobicity and charge distribution.[10][13] For your compound, a mixed-mode column with both C18 chains and cation-exchange functionalities would be a suitable choice.[11] By carefully tuning the mobile phase composition (e.g., pH, ionic strength, and organic modifier concentration), you can achieve a fine-tuned separation of your target compound from the persistent impurity.

Q3: My recrystallization yield is consistently low. What factors should I investigate?

A3: Solvent Selection and Saturation. Low yield during recrystallization is often a result of suboptimal solvent choice or incomplete precipitation.

-

Trustworthiness: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[14] For 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride, which is soluble in water and methanol[2][4], a mixed solvent system might be necessary to achieve the desired solubility profile.

-

Experimental Protocol: Two-Solvent Recrystallization

-

Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot water or methanol) in which it is highly soluble.[15]

-

While the solution is still hot, add a "poor" solvent (an "anti-solvent" like isopropanol or acetone) dropwise until you observe persistent cloudiness.[15] The poor solvent should be miscible with the good solvent but should not dissolve the compound well.

-

Gently heat the mixture until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and wash with a small amount of the cold poor solvent.

-

Dry the purified crystals under vacuum.

-

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities formed during the synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid?

A4: Common impurities often stem from the starting materials or side reactions during the synthesis. These can include:

-

Unreacted Starting Materials: Such as 4-(chloromethyl)benzoic acid or N-methylpiperazine.[16]

-

Quaternary Ammonium Salt: A common byproduct is the formation of a quaternary ammonium salt, which can be difficult to remove by standard purification methods.[17]

-

Structurally Related Impurities: These can include byproducts from side reactions involving the piperazine ring or the benzoic acid moiety.[8]

Q5: Is it possible to purify the free base form of 4-(4-Methylpiperazin-1-yl)benzoic acid before converting it to the dihydrochloride salt?

A5: Yes, this is a viable strategy. Purifying the free base can sometimes be advantageous as it may have different solubility properties compared to the salt form, allowing for the use of a wider range of organic solvents for recrystallization or chromatography. After purification of the free base, it can be converted to the dihydrochloride salt by treatment with hydrochloric acid.

Q6: What analytical techniques are recommended for assessing the purity of the final product?

A6: A combination of analytical techniques should be employed to ensure the purity of your 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride:

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity and detecting any impurities. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any impurities, which can provide clues about their structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the desired product and to detect and quantify certain impurities.

-

Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

References

-

SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

- Google Patents. (n.d.). US2919275A - Purification of piperazine.

-

Dr. Maisch. (n.d.). Mixed Mode. Retrieved from [Link]

-

PubMed. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Retrieved from [Link]

-

BioCrick. (n.d.). 4-[(4-Methylpiperazin-1-yl) methyl]benzoic acid dihydrochloride | CAS:106261-49-8. Retrieved from [Link]

- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.

-

ResearchGate. (n.d.). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes | Request PDF. Retrieved from [Link]

-

ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

- Google Patents. (2013). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

- Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

Capot Chemical. (2010). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Retrieved from [Link]

-

FAQ. (2023). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. Retrieved from [Link]

-

PMC. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

-

European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Retrieved from [Link]

-

Chemical Substance Information. (n.d.). 4-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346. Retrieved from [Link]

-

Eastfine. (n.d.). 106261-49-8 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved from [Link]

Sources

- 1. 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem [benchchem.com]

- 2. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride CAS#: 106261-49-8 [m.chemicalbook.com]

- 3. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride [oakwoodchemical.com]

- 4. echemi.com [echemi.com]

- 5. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 4-[(4-Methylpiperazin-1-yl) methyl]benzoic acid dihydrochloride | CAS:106261-49-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sielc.com [sielc.com]

- 11. helixchrom.com [helixchrom.com]

- 12. Mixed Mode â Dr. Maisch [dr-maisch.com]

- 13. Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mt.com [mt.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 17. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

How to remove excess HCl from 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride solutions

Topic: Troubleshooting Excess HCl Removal & Freebasing Protocols

Welcome to the Technical Support Center. Handling amphoteric pharmaceutical intermediates like 4-(4-Methylpiperazin-1-yl)benzoic acid requires precise pH control. Standard organic extraction techniques often fail with this compound. This guide provides field-proven, causality-driven protocols to help you successfully remove excess hydrochloric acid (HCl) or convert your compound to its free base form.

The "Amphoteric Trap": Why Standard Extraction Fails

Standard freebasing involves neutralizing an amine salt with a base and extracting the uncharged amine into an organic solvent like dichloromethane (DCM) or ether[1].

However, 4-(4-Methylpiperazin-1-yl)benzoic acid is an amphoteric molecule . It contains both a basic N -methylpiperazine group and an acidic carboxylic acid group. The predicted pKa of the carboxylic acid moiety is approximately 5.02[2].

-

The Trap: If you add excess base (e.g., pH > 9) attempting to extract the free amine, the carboxylic acid deprotonates to form a highly water-soluble sodium carboxylate salt. The molecule will remain trapped in the aqueous layer, resulting in zero yield in your organic phase.

-

The Solution: You must exploit the molecule's isoelectric point (pI) . At pH ~6.5–7.0, the molecule exists as a zwitterion (net charge of zero), where its aqueous solubility reaches an absolute minimum, allowing it to be isolated via precipitation.

Species Distribution & Strategy Table

Before selecting a protocol, identify your end-goal. Do you want to remove only the unreacted, non-stoichiometric HCl, or do you want to remove all chloride ions to isolate the free base?

| Chemical Species | pH Environment | Net Charge | Aqueous Solubility | Recommended HCl Removal Strategy |

| Dihydrochloride Salt | pH < 3.0 | +2 | Very High | Lyophilization (Removes free HCl only) |

| Mono-hydrochloride | pH 3.0 – 5.0 | +1 | High | Cation-Exchange Chromatography |

| Zwitterion (Free Base) | pH 6.0 – 7.5 | 0 | Low (Precipitates) | Isoelectric Precipitation (Removes all HCl) |

| Sodium Carboxylate | pH > 8.5 | -1 | Very High | N/A (Avoid over-titration) |

Frequently Asked Questions (Troubleshooting Scenarios)

Q1: I synthesized the dihydrochloride salt, but my aqueous solution is highly acidic (pH < 1) due to excess unreacted HCl. How do I remove this free HCl while keeping the dihydrochloride salt intact? A1: Use Lyophilization (Freeze-Drying) . Heating or evaporating amine hydrochloride solutions under vacuum will selectively remove water and the volatile, non-stoichiometric free HCl gas. Because the protonated amine salt is thermally and chemically stable, the pure dihydrochloride salt will remain behind in the flask[3].

Q2: I need the free base (zwitterion) for a downstream peptide coupling reaction. Can I neutralize the solution with NaOH and extract it with ethyl acetate? A2: No. As explained in the "Amphoteric Trap," neutralizing the solution past pH 8 will create a water-soluble carboxylate salt. To fully remove the stoichiometric HCl and isolate the free base, the solution must be carefully neutralized with a base like NaOH to its exact isoelectric point[4]. You must use Isoelectric Precipitation instead of liquid-liquid extraction.

Step-by-Step Experimental Protocols

Protocol A: Removal of Volatile Excess HCl via Lyophilization

Use this protocol to isolate the pure Dihydrochloride Salt.

-

Dilution: Dilute your highly acidic reaction mixture with a small amount of Deionized (DI) water to prevent the freezing point from dropping too low.

-

Shell-Freezing: Rotate the round-bottom flask in a dry ice/acetone bath to freeze the solution along the walls. Causality: This maximizes the surface area of the ice, ensuring efficient sublimation of water and volatile HCl gas.

-

Primary Drying: Attach the flask to a lyophilizer under high vacuum (< 0.1 mbar) for 24–48 hours. The unreacted HCl will co-sublimate with the water[3].

-

Self-Validation (pH Check): Reconstitute 1 mg of the resulting dry powder in 1 mL of DI water. The pH should read ~3.0–4.0 (characteristic of the pure dihydrochloride salt dissolving). If the pH is < 1.5, residual free HCl remains; repeat the lyophilization step.

Protocol B: Complete Freebasing via Isoelectric Precipitation

Use this protocol to isolate the Zwitterionic Free Base.

-

Solubilization: Ensure the crude dihydrochloride salt is fully dissolved in DI water.

-

Controlled Titration: Insert a calibrated pH probe directly into the stirring solution. Slowly add 1M NaOH dropwise.

-

Precipitation: As the pH approaches 6.5–7.0 (the isoelectric point), the solution will turn opaque. Causality: The basic piperazine nitrogen remains protonated, but the carboxylic acid deprotonates, creating a neutral zwitterion that crashes out of the aqueous phase.

-

Isolation: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with ice-cold DI water to remove residual NaCl byproducts.

-

Self-Validation (AgNO₃ Test): To prove all HCl has been removed, dissolve a few crystals of your isolated product in dilute nitric acid and add one drop of 0.1M Silver Nitrate ( AgNO3 ). A lack of white precipitate ( AgCl ) mathematically confirms the complete removal of chloride ions.

Workflow Visualization

Workflow for removing excess HCl vs. complete freebasing of amphoteric amine salts.

References

-

[1] Title: Freebase (chemistry). Source: wikidoc.org. URL: [Link]

-

[4] Title: How can I separate HCl from amine hydrogenchloride solution by electrolysis? Source: researchgate.net. URL: [Link]

-

[3] Title: Does excess hydrochloric acid evaporate? Source: sciencemadness.org. URL: [Link]

-

[2] Title: Xitoy 4-(4-Metilpiperazin-1-il)benzoy kislotasi CAS 86620-62-4. Source: chemsynce.com. URL:[Link]

Sources

Handling the hygroscopic nature of 4-(4-Methylpiperazin-1-yl)benzoic acid;dihydrochloride in the lab

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride . This compound is a critical building block in pharmaceutical synthesis—particularly for kinase inhibitors—but its extreme 1 frequently compromises experimental reproducibility[1].

Below, you will find mechanistic insights, quantitative classification data, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your workflows.

Mechanistic Overview: The Causality of Hygroscopicity

To effectively handle a chemical, you must understand why it behaves the way it does. The extreme moisture sensitivity of this compound is dictated by its molecular architecture.

The piperazine ring contains two basic nitrogen centers with 2[2]. In the dihydrochloride salt form, both nitrogens are fully protonated, creating a highly charged, polar crystal lattice. The chloride counterions actively participate in hydrogen bonding with atmospheric water molecules. This thermodynamic driving force causes the solid to rapidly absorb moisture from the air, leading to hydrate formation or, in severe cases, 3—where the salt dissolves in its own absorbed water[3].

Quantitative Impact of Moisture Uptake

Understanding the extent of moisture absorption is critical for maintaining stoichiometric accuracy. The European Pharmacopeia classifies hygroscopicity based on 4 analysis at 25°C and 80% Relative Humidity (RH)[4].

| Pharmacopeia Classification | % Water Uptake (w/w) at 25°C / 80% RH | Laboratory Consequence |

| Non-hygroscopic | < 0.12% | Powder remains free-flowing; direct benchtop weighing is acceptable. |

| Slightly Hygroscopic | 0.2% – 2.0% | Minor clumping; rapid benchtop weighing is permissible. |

| Moderately Hygroscopic | 2.0% – 15.0% | Significant clumping; weighing errors disrupt reaction stoichiometry. |

| Very Hygroscopic | > 15.0% | Rapid deliquescence; requires strict inert atmosphere handling. |

Note: Dihydrochloride salts of piperazine derivatives frequently exhibit >15% water uptake, placing them firmly in the "Very Hygroscopic" category.

Troubleshooting & FAQs

Q1: My reaction yields are inconsistent when using this compound for amide coupling. Could moisture be the cause? A: Yes. In amide bond formation (e.g., using HATU, EDC, or DCC), water acts as a highly reactive competing nucleophile. If your salt has absorbed even 5% of its weight in water, that moisture will hydrolyze your activated ester intermediate, consuming your coupling reagent and drastically reducing the yield of your target amide. Furthermore, the absorbed water alters the molecular weight of the salt, meaning you are adding fewer moles of the actual benzoic acid derivative than calculated.

Q2: The salt has clumped into a sticky solid in the reagent bottle. Can I just heat it in a standard oven at 100°C to dry it? A: No. Heating dihydrochloride salts at atmospheric pressure and high temperatures can cause thermal degradation and the5[5]. This not only damages standard ovens but also alters the stoichiometry of the salt (converting it partially back to the free base or monohydrochloride). You must use a vacuum drying oven to lower the evaporation barrier of water, allowing dehydration at much 6[6].

Q3: How can I accurately weigh this material without a glove box? A: If a glove box is unavailable, use the "difference method" with 7. Dry a septum-capped vial, weigh it empty, quickly add a scoop of the salt, cap it immediately, and re-weigh. Purge the vial with Argon or Nitrogen via a needle, and then inject your anhydrous reaction solvent directly through the septum[7]. This minimizes atmospheric exposure to mere seconds.

Experimental Protocols

Protocol A: Safe Vacuum Dehydration of Clumped Dihydrochloride Salts

This self-validating protocol ensures moisture removal without compromising the salt's chemical integrity or stoichiometry.

-

Preparation: Transfer the clumped 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride into a wide-mouth, vacuum-safe glass dish or Schlenk flask to maximize surface area.

-

Initial Vacuum: Place the vessel in a vacuum drying oven. Apply the vacuum slowly to prevent the rapid expansion of trapped moisture, which can cause the powder to bump or splatter.

-

Thermal Desorption: Once a stable vacuum (< 5 mbar) is achieved, set the temperature to 45°C. The low pressure significantly reduces the boiling point of water, allowing deep dehydration without risking HCl volatilization.

-

Equilibration: Maintain these conditions for 12–24 hours, depending on the mass of the sample.

-

Inert Backfill: Turn off the vacuum pump and carefully backfill the oven chamber with dry Argon or Nitrogen gas. Never backfill with ambient air.

-

Storage: Immediately transfer the dried, free-flowing powder to an airtight container. Store inside a desiccator containing anhydrous calcium chloride or Drierite.

Protocol B: Anhydrous Reaction Setup via Septum Vials

-

Purge: Flush a clean, dry reaction vial and its septum cap with Argon for 2 minutes.

-

Transfer: Inside a glove bag or glove box (RH < 5%), transfer the required mass of the dried salt into the vial.

-

Seal: Crimp or screw the septum cap tightly while still inside the inert atmosphere.

-

Solvent Addition: Transfer the sealed vial to the benchtop. Use a dry, gas-tight syringe to inject your anhydrous solvent (e.g., DMF, DCM) directly through the septum.

-

Base Addition: Since the compound is a dihydrochloride salt, remember to inject exactly 2.0 to 2.2 equivalents of a non-nucleophilic base (like DIPEA or TEA) to liberate the free amine/carboxylate for downstream coupling.

Handling Workflow Visualization

Caption: Workflow for handling and recovering hygroscopic dihydrochloride salts.

References

-

PubChem - 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346[Link]

-

ResearchGate - How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?[Link]

-

HepatoChem - How do you handle hygroscopic salts?[Link]

-

Jenck / Surface Measurement Systems - DVS Application Note 101[Link]

-

Chemistry Stack Exchange - Drying salts with HCl solution[Link]

-

Drawell Analytical - Basic Statement of Vacuum Drying Oven – Learn Now[Link]

Sources

- 1. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 1181458-11-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. public.jenck.com [public.jenck.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. hepatochem.com [hepatochem.com]

4-(4-Methylpiperazin-1-yl)benzoic acid;dihydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride

As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the completion of an assay or synthesis. The transition from bench-scale application to waste disposition is a critical vector for laboratory safety, environmental stewardship, and regulatory compliance.

4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride (CAS: 2445784-27-8) is a highly valuable intermediate in drug development. However, its piperazine moiety and dihydrochloride salt form present specific toxicological and environmental hazards[1]. This guide provides a self-validating, step-by-step protocol for the safe accumulation, lab-packing, and final destruction of this compound, ensuring your laboratory maintains strict adherence to EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

Chemical Profile & Mechanistic Hazard Assessment

Before designing a disposal plan, we must understand the chemical causality behind the hazards. The compound features a biologically active piperazine ring, which can act as a systemic irritant and presents toxicity risks to aquatic ecosystems[3]. Furthermore, because it is supplied as a dihydrochloride salt, dissolution in aqueous media lowers the pH, creating a localized acidic environment that can react exothermically with strong bases.

Understanding these mechanistic properties dictates our operational boundaries: aqueous neutralization and drain disposal (sewering) are strictly prohibited [4].

Table 1: Quantitative GHS Hazard Classification Summary[1]

| Hazard Class | Category | Hazard Code | Mechanistic Rationale & Operational Implication |

| Acute Toxicity | 4 | H302 + H312 + H332 | Harmful via oral, dermal, and inhalation routes. Mandates the use of a fume hood and nitrile gloves to prevent systemic absorption. |

| Skin Irritation | 2 | H315 | The acidic nature of the dihydrochloride salt causes localized epidermal irritation upon contact. |

| Eye Irritation | 2A | H319 | Dust aerosolization can cause severe ocular damage. Safety goggles are non-negotiable during powder transfer. |

| STOT SE | 3 | H336 | Single exposure may cause drowsiness or dizziness, indicating central nervous system (CNS) interaction typical of some piperazine derivatives. |

Operational Workflow for Waste Accumulation

Proper waste segregation is a self-validating system: if you segregate correctly at the point of generation, you eliminate the risk of downstream exothermic reactions or regulatory fines[5]. For academic and eligible research institutions, managing this workflow under EPA RCRA Subpart K provides regulatory flexibility while maintaining rigorous safety standards[2].

Caption: Hazardous waste accumulation and disposal workflow for piperazine derivatives.

Step-by-Step Methodology: Satellite Accumulation Area (SAA) Setup

-

Container Selection: Select a high-density polyethylene (HDPE) or glass container.

-

Causality: HDPE and glass are chemically inert to weak acids and organic salts, preventing container degradation and subsequent leaks.

-

-

Labeling Protocol: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly list "4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride" and check the "Toxic" and "Irritant" hazard boxes[6].

-

Chemical Segregation: Store strictly away from strong oxidizing agents and strong bases.

-

Causality: The dihydrochloride salt can react with strong bases to release the freebase piperazine, potentially altering solubility and volatility, while oxidizers can trigger dangerous, rapid degradation of the organic framework.

-

-

Secondary Containment: Place the primary container within a secondary containment bin capable of holding 110% of the primary container's volume.

-

Self-Validation: Visually inspect the secondary containment weekly. A dry bin confirms the integrity of the primary vessel.

-

Final Disposition and Incineration Protocols

Because piperazine derivatives are highly persistent and toxic in aquatic environments, they cannot be processed by standard municipal wastewater treatment plants[4]. The gold standard for the destruction of halogenated and nitrogenous organic waste is high-temperature thermal incineration[5].

Step-by-Step Methodology: Lab-Pack Preparation and Incineration

-

Inventory Profiling: Document the exact mass and physical state (solid powder or solvent-dissolved) of the waste.

-

Lab-Packing: Group the sealed waste containers with other compatible non-halogenated or halogenated organic wastes (depending on the solvent used, if any)[6].

-